molecular formula C22H23N3O6S2 B5586997 N-(2-furylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

N-(2-furylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

Cat. No. B5586997
M. Wt: 489.6 g/mol
InChI Key: YTJITIYIEWFRSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the treatment of secondary amines with sulfonyl chlorides, followed by reactions with activated molecules to form targeted derivatives. For example, the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives involves treating secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by reaction with activated 2-furyl(1-piperazinyl)methanone, showcasing a methodology that might be relevant for synthesizing N-(2-furylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide (Hussain et al., 2017).

Molecular Structure Analysis

Spectroscopic techniques such as EI-MS, IR, and 1H-NMR are crucial for confirming the structure of synthesized compounds. These methods provide detailed insights into the molecular framework and functional groups present in the compound, essential for understanding the molecular structure of N-(2-furylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide (Hussain et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to N-(2-furylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide can be influenced by the presence of sulfonyl and furylmethyl groups. For example, the sulfonyl group's presence on N4 significantly affects the catalytic activity and selectivity of related compounds in reactions like the hydrosilylation of N-aryl imines (Wang et al., 2006).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are crucial for understanding a compound's behavior in various solvents and conditions. While specific data on N-(2-furylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is not provided, the methodology for determining these properties generally involves analytical techniques and solubility tests in different solvents.

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity, stability, and enzyme inhibitory activity, are essential for their potential application as therapeutic agents. For instance, certain derivatives exhibit significant enzyme inhibitory activity, suggesting that N-(2-furylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide might also possess interesting chemical properties worthy of investigation (Hussain et al., 2017).

properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-(furan-2-ylmethyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c26-22(23-16-18-8-7-15-31-18)21-17-24(32(27,28)19-9-3-1-4-10-19)13-14-25(21)33(29,30)20-11-5-2-6-12-20/h1-12,15,21H,13-14,16-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJITIYIEWFRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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